molecular formula C25H24N2O2 B189925 (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide CAS No. 105024-93-9

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Cat. No.: B189925
CAS No.: 105024-93-9
M. Wt: 384.5 g/mol
InChI Key: IPSABLMEYFYEHS-HSZRJFAPSA-N
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Description

®-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a chiral compound with a complex structure that includes a benzoylphenyl group, a benzyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-benzoylbenzoic acid with benzylamine to form an amide intermediate. This intermediate is then cyclized with pyrrolidine under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

®-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

®-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl cis-3-(substituted benzoyl)-2,3-diphenylacrylates
  • 5-Methoxy-5-(substituted phenyl)-3,4-diphenylfuran-2(5H)-ones
  • Methyl benzil-2-carboxylates
  • 2-Phenylacetylbenzoates

Uniqueness

®-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is unique due to its chiral nature and the presence of both benzoylphenyl and benzyl groups

Properties

IUPAC Name

(2R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSABLMEYFYEHS-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359671
Record name (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105024-93-9
Record name (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105024939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-N-(2-BENZOYLPHENYL)-1-BENZYLPYRROLIDINE-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35H593W95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What are the key structural features of (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide?

A: (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide exhibits specific structural features that dictate its overall conformation. The molecule contains a benzophenone moiety, characterized by two benzene rings connected by a carbonyl group. Notably, these two benzene rings are not coplanar but are twisted relative to each other with a dihedral angle of 59.10° []. This twist is likely influenced by steric hindrance between the hydrogen atoms on the adjacent rings.

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